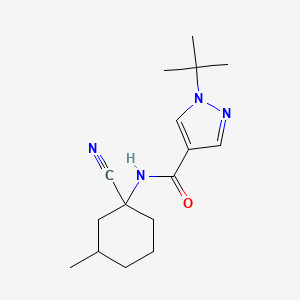
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide, also known as CAY10505, is a pyrazole-based compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. One such pathway is the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress in the brain. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide in lab experiments is that it is a well-characterized compound with known chemical properties. Additionally, this compound has been shown to have therapeutic potential in various scientific research studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Orientations Futures
There are several future directions for the study of 1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in the body. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic purposes. Another direction is to investigate the potential therapeutic applications of this compound in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, more research is needed to determine the toxicity and safety of this compound in humans.
In conclusion, this compound is a pyrazole-based compound that has shown promising results in scientific research studies. It has potential therapeutic applications in the treatment of various neurological disorders and cancer. While more research is needed to fully understand its mechanism of action and determine its optimal dosage and administration, this compound is a well-characterized compound with known chemical properties that can be used in lab experiments to further investigate its therapeutic potential.
Méthodes De Synthèse
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 1-cyano-3-methylcyclohexane with tert-butyl hydrazine in the presence of a catalyst. The resulting product is then reacted with 4-chloropyrazole to obtain this compound. Another method involves the reaction of 3-methylcyclohexanone with tert-butyl hydrazine in the presence of a catalyst. The resulting product is then reacted with 4-chloropyrazole to obtain this compound.
Applications De Recherche Scientifique
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study showed that this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Another study showed that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-tert-butyl-N-(1-cyano-3-methylcyclohexyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-12-6-5-7-16(8-12,11-17)19-14(21)13-9-18-20(10-13)15(2,3)4/h9-10,12H,5-8H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWSZHACMPMCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=CN(N=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

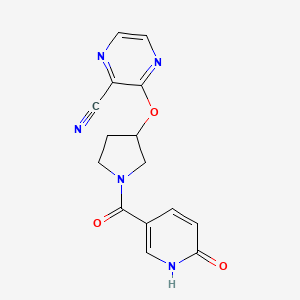
![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)
![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)
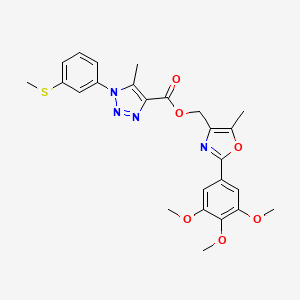
![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)
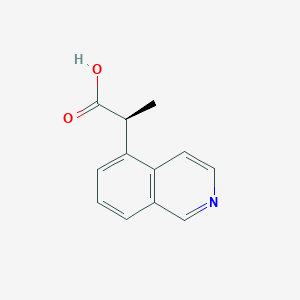
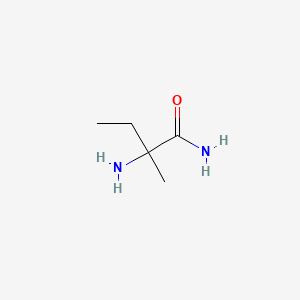
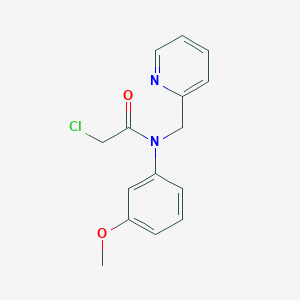

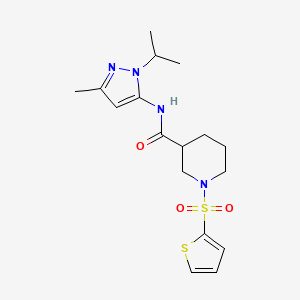
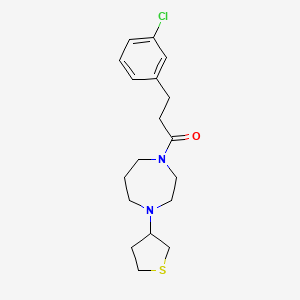
![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)